9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole
Overview
Description
9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole is a complex organic compound with a unique structure that includes an oxazepine ring fused with a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction to form the oxazepine ring, followed by functional group modifications to introduce the epoxy and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily controlled and monitored. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure can be modified to enhance its binding affinity and specificity for certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrahydro-9-methyl-1H,5H-quinolizino (9,1-gh)coumarin: This compound shares a similar core structure but lacks the epoxy and oxazepine rings.
4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido [3,2,1-ij]quinolinium: Another structurally related compound with different functional groups and ring systems.
Uniqueness
The uniqueness of 9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole lies in its combination of an oxazepine ring with a carbazole moiety, along with the presence of an epoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
15-methyl-5,18-dioxa-1-azapentacyclo[8.6.1.13,6.06,17.011,16]octadeca-10(17),11,13,15-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-4-2-5-12-13-6-3-7-16-15(13)17(14(10)12)8-11(19-16)9-18-16/h2,4-5,11H,3,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEAYFHLEVHZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C4N2CC5COC4(O5)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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